molecular formula C20H21N3O3S2 B2456255 N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 941870-46-8

N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B2456255
CAS No.: 941870-46-8
M. Wt: 415.53
InChI Key: QDJADYNMUIDKCN-UHFFFAOYSA-N
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Description

    Reaction: Benzothiazole benzamide + cyclopentyl(methyl)sulfonyl chloride → N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

    Conditions: Basic medium (e.g., triethylamine), room temperature

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-23(15-6-2-3-7-15)28(25,26)16-12-10-14(11-13-16)19(24)22-20-21-17-8-4-5-9-18(17)27-20/h4-5,8-13,15H,2-3,6-7H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJADYNMUIDKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, which can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The benzothiazole intermediate is then subjected to further functionalization.

  • Formation of Benzothiazole Ring

      Reaction: 2-aminothiophenol + carboxylic acid derivative → benzothiazole

      Conditions: Acidic or basic medium, elevated temperatures

  • Attachment of Benzamide Group

      Reaction: Benzothiazole + benzoyl chloride → benzothiazole benzamide

      Conditions: Presence of a base (e.g., pyridine), room temperature

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate

      Products: Oxidized derivatives of the benzothiazole ring

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Products: Reduced forms of the benzamide or sulfamoyl groups

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Products: Substituted benzothiazole derivatives

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines); room temperature to elevated temperatures

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The benzothiazole ring is known for its bioactivity, and the compound may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, inhibiting replication and transcription processes. The sulfamoyl group may interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzothiazol-2-yl)benzamide: Lacks the cyclopentyl(methyl)sulfamoyl group, making it less versatile in terms of chemical reactivity and biological activity.

    4-(Cyclopentyl(methyl)sulfamoyl)benzoic acid: Lacks the benzothiazole ring, which is crucial for bioactivity.

    N-(1,3-benzothiazol-2-yl)-4-methylbenzamide: Similar structure but different substituents, leading to variations in reactivity and applications.

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is unique due to the combination of the benzothiazole ring and the cyclopentyl(methyl)sulfamoyl group. This combination enhances its chemical versatility and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N3O3S2, with a molecular weight of approximately 491.6 g/mol. Its structure combines a benzothiazole moiety with a sulfamoyl group and a cyclopentyl substituent, which contribute to its reactivity and biological interactions.

The compound exhibits various mechanisms of action that enhance its biological activity:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, which is crucial for its potential therapeutic effects.
  • Receptor Modulation : The compound may interact with cellular receptors, altering signal transduction pathways that can lead to therapeutic outcomes.
  • DNA Interaction : There is evidence suggesting that it can intercalate into DNA, affecting replication and transcription processes.

Antitumor Activity

Research indicates that derivatives of benzothiazole, including the target compound, possess significant antitumor properties. A study involving various benzothiazole derivatives demonstrated their ability to inhibit cell proliferation across multiple cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, showing potent antiproliferative activity.
  • Mechanistic Insights : The presence of the benzothiazole moiety enhances the compound's ability to bind within the minor groove of DNA, disrupting normal cellular functions.

Antimicrobial Activity

This compound has also been assessed for antimicrobial properties:

  • Testing Protocols : Antimicrobial activity was evaluated using broth microdilution methods against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Results : The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) indicating effectiveness against these pathogens.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

StudyFocusFindings
MDPI Research (2021)Antitumor ActivityShowed significant inhibition of cell proliferation in various cancer cell lines.
Clinical Laboratory Standards Institute (CLSI) GuidelinesAntimicrobial ActivityDemonstrated MIC values effective against S. aureus (MIC 6.12 μM) and moderate against E. coli (MIC 25 μM).
Enzyme Kinetics StudyMechanism of ActionIdentified enzyme inhibition through Lineweaver-Burk plots indicating competitive inhibition in certain pathways.

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